REACTION_CXSMILES
|
[H-].[Na+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.C([Li])(C)(C)C.C([O:22][B:23](OCCCC)[O:24]CCCC)CCC.Cl>O1CCCC1>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([B:23]([OH:24])[OH:22])[CH:12]=2)[CH:8]=[CH:9]1 |f:0.1|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
973 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
10.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OB(OCCCC)OCCCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 15 min. of stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
immediately formed)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature slowly
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts were extracted with 1N NaOH (3×25 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brownish solid
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C(C=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 412 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |